molecular formula C26H32N2O2 B11589389 4-({[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline

4-({[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline

Cat. No.: B11589389
M. Wt: 404.5 g/mol
InChI Key: UISSSYMXNFAVAB-UHFFFAOYSA-N
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Description

4-({[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique molecular structure, which includes methoxyphenyl groups and a dimethylaniline moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline typically involves multiple steps. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction reactions using catalysts like lithium aluminum hydride (LiAlH4) or other suitable reducing agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-({[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline is unique due to its specific substitution pattern and the presence of both methoxy and dimethylaniline groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C26H32N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

4-[[[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C26H32N2O2/c1-28(2)22-13-9-20(10-14-22)19-27-18-17-24(21-11-15-23(29-3)16-12-21)25-7-5-6-8-26(25)30-4/h5-16,24,27H,17-19H2,1-4H3

InChI Key

UISSSYMXNFAVAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCC(C2=CC=C(C=C2)OC)C3=CC=CC=C3OC

Origin of Product

United States

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